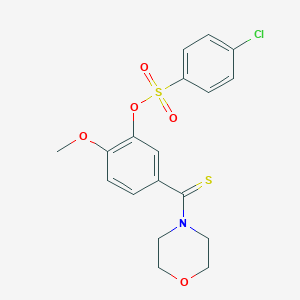![molecular formula C18H16N2O3S2 B306418 N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306418.png)
N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide involves the inhibition of the NF-κB signaling pathway, which is involved in regulating the expression of genes involved in inflammation and cancer. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide can reduce inflammation by decreasing the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties by increasing the activity of antioxidant enzymes. In addition, this compound has been shown to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. However, one limitation is that this compound may have low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another direction is to explore its mechanism of action in more detail to better understand its effects on cellular pathways. Additionally, future studies could focus on improving the solubility and bioavailability of this compound to enhance its efficacy in lab experiments and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide involves the reaction of 4-methylbenzaldehyde, 3-methyl-2-thiophenecarboxaldehyde, and thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The resulting compound is then purified through recrystallization.
Scientific Research Applications
N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities.
properties
Product Name |
N-(4-methylphenyl)-2-{5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide |
|---|---|
Molecular Formula |
C18H16N2O3S2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C18H16N2O3S2/c1-11-3-5-13(6-4-11)19-16(21)10-20-17(22)15(25-18(20)23)9-14-12(2)7-8-24-14/h3-9H,10H2,1-2H3,(H,19,21)/b15-9- |
InChI Key |
VZBGDCLTHQGTJE-DHDCSXOGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=C(C=CS3)C)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CS3)C)SC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CS3)C)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B306356.png)




![Methyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B306379.png)
![N-[4-(4-toluidinosulfonyl)phenyl]benzamide](/img/structure/B306380.png)

![2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306384.png)
![2-{(5Z)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306385.png)